ONO-7579: A Technical Guide to its Mechanism of Action
ONO-7579: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-7579 is an orally bioavailable, selective, and potent pan-Tropomyosin receptor kinase (TRK) inhibitor. It targets the neurotrophic tyrosine receptor kinase (NTRK) family members TRKA (NTRK1), TRKB (NTRK2), and TRKC (NTRK3). In cancers driven by NTRK gene fusions or TRK overexpression, ONO-7579 abrogates the constitutive activation of these kinases, leading to the suppression of downstream oncogenic signaling pathways, ultimately resulting in tumor growth inhibition and apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of ONO-7579, including its molecular target, downstream signaling effects, and preclinical evidence of its anti-tumor activity. Detailed experimental methodologies and quantitative data from key studies are presented to support further research and development.
Core Mechanism of Action
ONO-7579 functions as a direct inhibitor of the TRK family of receptor tyrosine kinases.[1][2][3] Its primary mechanism involves binding to TRKA, TRKB, and TRKC proteins, including their oncogenic fusion protein variants.[1] This binding action competitively blocks the interaction between the TRK receptors and their cognate neurotrophin ligands (e.g., Nerve Growth Factor [NGF] for TRKA, Brain-Derived Neurotrophic Factor [BDNF] for TRKB).[1]
The inhibition of ligand binding prevents receptor dimerization and subsequent autophosphorylation of key tyrosine residues within the kinase domain. This lack of phosphorylation is the critical step in ONO-7579's mechanism, as it halts the initiation of downstream intracellular signaling cascades that are crucial for tumor cell proliferation, survival, and invasion.[1][2] The ultimate cellular consequences of TRK signaling blockade by ONO-7579 are the induction of apoptosis and the potent inhibition of cell growth in tumors harboring aberrant TRK activation.[1][2]
Physicochemical Properties
| Property | Value |
| Chemical Name | N-{2-[4-(2-amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl}-N'-[2-(methanesulfonyl)-5-(trifluoromethyl)phenyl]urea |
| Molecular Formula | C24H18ClF3N6O4S |
| Molecular Weight | 578.95 g/mol |
Quantitative Pharmacological Data
While specific IC50 values for ONO-7579 against purified TRKA, TRKB, and TRKC kinases are not publicly available in the reviewed literature, preclinical studies have quantified its cellular and in vivo potency.
| Parameter | Cell Line / Model | Value | Reference |
| EC50 (pTRKA Inhibition) | KM12 (colorectal cancer) xenograft | 17.6 ng/g of tumor tissue | [4][5][6] |
| Required pTRKA Inhibition for Tumor Regression | KM12 xenograft | >91.5% | [5] |
Signaling Pathways Modulated by ONO-7579
The anti-tumor effects of ONO-7579 are mediated through the inhibition of key downstream signaling pathways that are constitutively activated by TRK fusion proteins. The two primary pathways affected are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.
Inhibition of the MAPK Signaling Pathway
The MAPK pathway is a critical regulator of cell proliferation and differentiation. Upon TRK activation, adapter proteins are recruited, leading to the activation of the Ras-Raf-MEK-ERK cascade. ONO-7579-mediated inhibition of TRK phosphorylation prevents the activation of this pathway, leading to cell cycle arrest and reduced tumor cell proliferation.
Inhibition of the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a major signaling axis that promotes cell survival and inhibits apoptosis. Activated TRK receptors stimulate PI3K, which in turn activates AKT. AKT then phosphorylates a variety of downstream targets that suppress pro-apoptotic proteins (e.g., BAD) and promote cell survival. ONO-7579's blockade of TRK activation leads to the downregulation of PI3K/AKT signaling, thereby promoting apoptosis in cancer cells.
Diagram of ONO-7579 Mechanism of Action
Caption: ONO-7579 inhibits TRK receptor activation, blocking downstream signaling.
Key Experimental Protocols
The following sections detail the methodologies for key experiments cited in the preclinical evaluation of ONO-7579.
In Vivo Murine Xenograft Model
This protocol describes the use of a human colorectal cancer cell line with a TPM3-NTRK1 fusion gene to evaluate the in vivo efficacy of ONO-7579.[5]
Cell Line:
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KM12 human colorectal cancer cells
Animal Model:
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Immunocompromised mice (e.g., BALB/c nude)
Procedure:
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KM12 cells are cultured in appropriate media and harvested during the exponential growth phase.
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A specific number of viable cells (e.g., 5 x 10^6) are suspended in a suitable vehicle (e.g., a mixture of PBS and Matrigel).
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The cell suspension is subcutaneously injected into the flank of the mice.
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Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
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Mice are randomized into vehicle control and ONO-7579 treatment groups.
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ONO-7579 is administered orally, once daily, at specified dose levels (e.g., 0.06-0.60 mg/kg).[5]
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Tumor volume is measured regularly using calipers.
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At the end of the study, tumors are excised for pharmacodynamic analysis.
Pharmacodynamic Analysis:
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Tumor lysates are prepared and analyzed for levels of phosphorylated TRKA (pTRKA) using methods such as ELISA or Western blotting to determine the extent of target inhibition.
Diagram of Xenograft Experimental Workflow
Caption: Workflow for evaluating ONO-7579 efficacy in a xenograft model.
Western Blotting for Phosphorylated TRK
This protocol provides a general framework for assessing the inhibition of TRK phosphorylation in cell lysates or tumor homogenates.
Materials:
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Protein quantification assay (e.g., BCA assay)
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SDS-PAGE gels
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Transfer apparatus and membranes (e.g., PVDF)
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies:
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Rabbit anti-phospho-TRKA (Tyr490)/TRKB (Tyr516)
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Rabbit anti-pan-TRK
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Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
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HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
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Chemiluminescent substrate
Procedure:
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Protein Extraction: Cells or pulverized tumor tissue are lysed in ice-cold lysis buffer. The lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
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Protein Quantification: The total protein concentration of each lysate is determined.
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SDS-PAGE: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel and separated by electrophoresis.
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Membrane Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
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Blocking: The membrane is incubated in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: The membrane is incubated with the primary antibody (e.g., anti-phospho-TRK) overnight at 4°C with gentle agitation.
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Washing: The membrane is washed multiple times with TBST to remove unbound primary antibody.
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Secondary Antibody Incubation: The membrane is incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Washing: The membrane is washed again with TBST.
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Signal Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The membrane can be stripped and re-probed with antibodies for total TRK and a loading control for normalization.
Conclusion
ONO-7579 is a promising pan-TRK inhibitor with a well-defined mechanism of action centered on the direct inhibition of TRK kinase activity. By blocking the phosphorylation of TRKA, TRKB, and TRKC, ONO-7579 effectively shuts down the downstream MAPK and PI3K/AKT signaling pathways, which are critical for the growth and survival of NTRK fusion-positive cancers. The preclinical data, particularly the in vivo efficacy in xenograft models, underscore its potential as a targeted therapy for this patient population. Further research and clinical investigation are warranted to fully elucidate its therapeutic utility.
References
- 1. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of ONO-7579, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. go.drugbank.com [go.drugbank.com]
